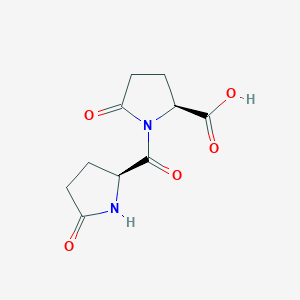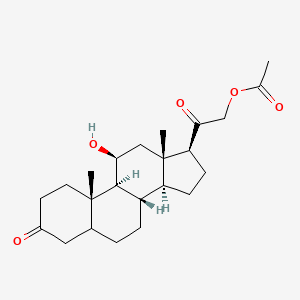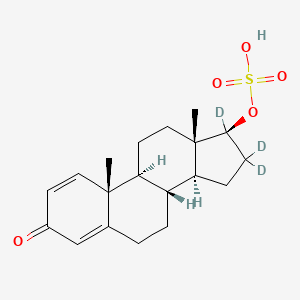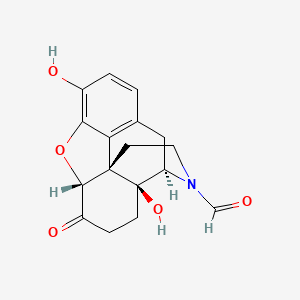
17-Formyl-4,5a-epoxy-3,14-dihydroxymorphinan-6-one; (5a)-4,5-Epoxy-3,14-dihydroxy-6-oxomorphinan-17-carboxaldehyde; Naltrexone Hydrochloride Imp. A (EP)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Formyl-4,5a-epoxy-3,14-dihydroxymorphinan-6-one involves several steps, starting from the precursor compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
17-Formyl-4,5a-epoxy-3,14-dihydroxymorphinan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
17-Formyl-4,5a-epoxy-3,14-dihydroxymorphinan-6-one has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Industry: Utilized in the pharmaceutical industry for the development and testing of opioid-related drugs.
Wirkmechanismus
The mechanism of action of 17-Formyl-4,5a-epoxy-3,14-dihydroxymorphinan-6-one involves its interaction with opioid receptors in the central nervous system. As a competitive antagonist, it competes for opiate receptor sites, preventing the action of both endogenous and xenobiotic opiates without directly producing any effects itself . This mechanism is crucial for its role in opioid antagonism and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Noroxymorphone hydrochloride: Another opioid antagonist with a similar structure and mechanism of action.
Naloxone: A well-known opioid antagonist used in emergency medicine to reverse opioid overdoses.
Uniqueness
What sets 17-Formyl-4,5a-epoxy-3,14-dihydroxymorphinan-6-one apart from these similar compounds is its specific structural modifications, which may confer unique pharmacological properties and interactions with opioid receptors .
Eigenschaften
Molekularformel |
C17H17NO5 |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C17H17NO5/c19-8-18-6-5-16-13-9-1-2-10(20)14(13)23-15(16)11(21)3-4-17(16,22)12(18)7-9/h1-2,8,12,15,20,22H,3-7H2/t12-,15+,16+,17-/m1/s1 |
InChI-Schlüssel |
YJODNRIKYGREKC-ISWURRPUSA-N |
Isomerische SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3C=O)[C@H](C1=O)OC5=C(C=C4)O)O |
Kanonische SMILES |
C1CC2(C3CC4=C5C2(CCN3C=O)C(C1=O)OC5=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
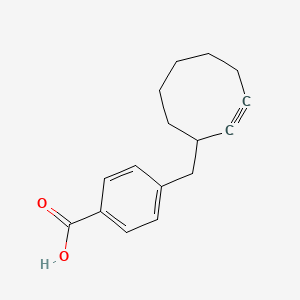
![(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B13450672.png)
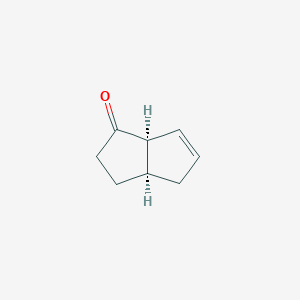

![(6S,7aR)-6-fluoro-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13450687.png)
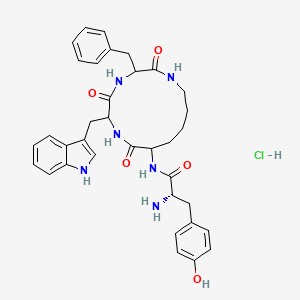

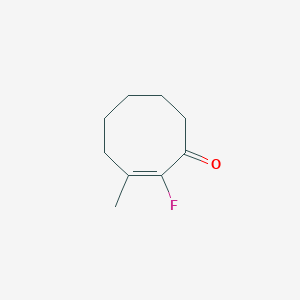
![5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13450714.png)
